Nelipepimut-S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

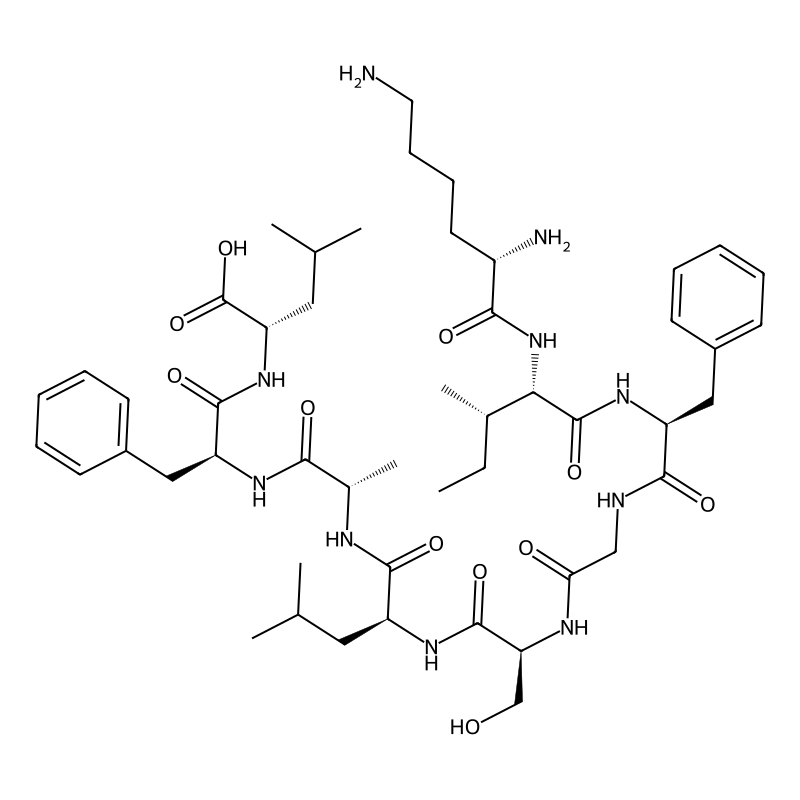

Nelipepimut-S, also known as E75, is a synthetic peptide derived from the extracellular domain of the human epidermal growth factor receptor 2 (HER2) protein. Specifically, it comprises the amino acid sequence corresponding to residues 369 to 377 of HER2. This nonapeptide is notable for its ability to elicit a specific immune response against HER2-expressing tumors, particularly in breast cancer patients. It is classified as an immunogenic peptide and has been extensively studied for its potential application in cancer immunotherapy, particularly as a vaccine to prevent recurrence in patients who have undergone standard treatment for breast cancer .

The primary chemical reaction involving nelipepimut-S occurs during its synthesis through solid-phase peptide synthesis techniques. This method allows for the sequential addition of protected amino acids to a resin-bound peptide chain, facilitating the formation of peptide bonds. The final product is cleaved from the resin and purified to achieve high purity levels, which are crucial for its immunogenic properties . Additionally, nelipepimut-S is often combined with immunoadjuvants such as granulocyte-macrophage colony-stimulating factor (GM-CSF), enhancing its efficacy by promoting a stronger immune response against HER2-expressing cells .

Nelipepimut-S has demonstrated significant biological activity as an immunotherapeutic agent. It specifically targets the HER2 antigen, which is overexpressed in various breast cancers. Clinical studies have shown that vaccination with nelipepimut-S can induce robust HER2-specific immune responses characterized by increased cytotoxic T lymphocyte activity and delayed-type hypersensitivity reactions . These immune responses are crucial for recognizing and eliminating tumor cells that express the HER2 antigen.

The synthesis of nelipepimut-S involves several key steps:

- Solid-Phase Peptide Synthesis: The peptide is synthesized on a solid support using protected amino acids.

- Cleavage and Purification: Once synthesized, the peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure a purity level exceeding 95% .

- Formulation with Adjuvants: The purified peptide is then formulated with immunoadjuvants like GM-CSF to enhance its immunogenicity before being administered in clinical settings .

Nelipepimut-S has primarily been explored as a therapeutic vaccine for breast cancer patients who are at high risk of recurrence following standard treatments such as surgery and chemotherapy. Its applications include:

- Cancer Immunotherapy: Used in clinical trials to evaluate its efficacy in preventing disease recurrence in HER2-positive breast cancer patients.

- Combination Therapy: Studied in combination with other agents like trastuzumab to assess synergistic effects on disease-free survival rates .

- Clinical Trials: Currently undergoing various phases of clinical trials to establish safety, efficacy, and optimal dosing regimens .

Interaction studies involving nelipepimut-S primarily focus on its combination with immunoadjuvants and other therapeutic agents. Research indicates that when combined with GM-CSF, nelipepimut-S enhances the activation and proliferation of T cells specific to HER2, leading to improved immune responses compared to controls without the peptide . Furthermore, studies have assessed its safety and tolerability when used alongside trastuzumab, revealing no significant increase in adverse events compared to control groups receiving placebo .

Several compounds share similarities with nelipepimut-S regarding their structure and application in cancer immunotherapy. Below is a comparison highlighting their unique features:

| Compound Name | Source | Unique Features |

|---|---|---|

| Trastuzumab | Monoclonal antibody | Targets HER2 directly; used for treatment rather than prevention. |

| Pertuzumab | Monoclonal antibody | Binds to a different epitope on HER2; often used in combination with trastuzumab. |

| Lapatinib | Tyrosine kinase inhibitor | Inhibits HER2 signaling pathways; not an immune-based therapy. |

| E75 (Nelipepimut-S) | Synthetic peptide | Specifically designed to elicit an immune response against HER2; used as a vaccine. |

Nelipepimut-S stands out due to its role as an active immunotherapy agent rather than merely targeting HER2 through inhibition or direct binding like monoclonal antibodies.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Sequence

Drug Indication

Pharmacology

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Mittendorf EA, Clifton GT, Holmes JP, Schneble E, van Echo D, Ponniah S, Peoples GE. Final report of the phase I/II clinical trial of the E75 (nelipepimut-S) vaccine with booster inoculations to prevent disease recurrence in high-risk breast cancer patients. Ann Oncol. 2014 Sep;25(9):1735-42. doi: 10.1093/annonc/mdu211. Epub 2014 Jun 6. PubMed PMID: 24907636; PubMed Central PMCID: PMC4143091.

3: Clifton GT, Peoples GE, Mittendorf EA. The development and use of the E75 (HER2 369-377) peptide vaccine. Future Oncol. 2016 Jun;12(11):1321-9. doi: 10.2217/fon-2015-0054. Epub 2016 Apr 5. PubMed PMID: 27044454.

4: Clifton GT, Gall V, Peoples GE, Mittendorf EA. Clinical Development of the E75 Vaccine in Breast Cancer. Breast Care (Basel). 2016 Apr;11(2):116-21. doi: 10.1159/000446097. Epub 2016 Apr 26. Review. PubMed PMID: 27239173; PubMed Central PMCID: PMC4881244.